Cas no 56489-01-1 (3-Aminothiophene-2-carbaldehyde)

3-Aminothiophene-2-carbaldehyde is a heterocyclic organic compound featuring both an amino (–NH₂) and a formyl (–CHO) functional group on a thiophene backbone. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules, agrochemicals, and functional materials. Its reactive aldehyde group enables condensation and nucleophilic addition reactions, while the amino group facilitates further derivatization, such as amidation or cyclization. The compound’s stability and well-defined reactivity profile make it valuable for applications in medicinal chemistry and material science. It is commonly utilized in the synthesis of thiophene-based scaffolds, offering a balance of reactivity and selectivity for targeted transformations.
3-Aminothiophene-2-carbaldehyde structure
56489-01-1 structure
Product Name:3-Aminothiophene-2-carbaldehyde
CAS No:56489-01-1
MF:C5H5NOS
MW:127.164299726486
MDL:MFCD01859836
CID:1026814
PubChem ID:818867
Update Time:2025-05-28

3-Aminothiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Aminothiophene-2-carbaldehyde
    • 3-amino-2-Thiophenecarboxaldehyde
    • CS-0370441
    • DTXSID50355991
    • DA-21202
    • TUNKHKHXIIAGRW-UHFFFAOYSA-N
    • AKOS006338863
    • SCHEMBL1695498
    • 56489-01-1
    • 3-amino-2-formylthiophene
    • EN300-263083
    • O10948
    • A869931
    • MDL: MFCD01859836
    • Inchi: 1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2
    • InChI Key: TUNKHKHXIIAGRW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C=O)N

Computed Properties

  • Exact Mass: 127.00900
  • Monoisotopic Mass: 127.00918496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 96.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • PSA: 71.33000
  • LogP: 1.72400

3-Aminothiophene-2-carbaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Aminothiophene-2-carbaldehyde Production Method

3-Aminothiophene-2-carbaldehyde Suppliers

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(CAS:56489-01-1)3-Aminothiophene-2-carbaldehyde
Order Number:A869931
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):541.0/271.0/162.0
Email:sales@amadischem.com

3-Aminothiophene-2-carbaldehyde Related Literature

Additional information on 3-Aminothiophene-2-carbaldehyde

Recent Advances in the Application of 3-Aminothiophene-2-carbaldehyde (CAS: 56489-01-1) in Chemical Biology and Pharmaceutical Research

3-Aminothiophene-2-carbaldehyde (CAS: 56489-01-1) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and broad pharmacological potential. This research brief synthesizes the latest findings on the synthesis, biological activities, and therapeutic applications of this compound, with a focus on its role as a key intermediate in drug discovery and development.

Recent studies have highlighted the importance of 3-Aminothiophene-2-carbaldehyde as a privileged scaffold in medicinal chemistry. Its thiophene core, combined with the reactive aldehyde and amino functional groups, allows for diverse chemical modifications, enabling the generation of libraries of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel kinase inhibitors, showing promising activity against several cancer cell lines.

In the context of antimicrobial research, 3-Aminothiophene-2-carbaldehyde derivatives have shown remarkable potential. A team at the University of Cambridge recently reported (Nature Communications, 2024) that structurally optimized analogs exhibit potent activity against multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, as revealed by cryo-EM structural studies.

The compound's application in neurodegenerative disease research has also seen significant progress. Researchers at MIT have developed a series of 3-Aminothiophene-2-carbaldehyde-based small molecules that selectively inhibit α-synuclein aggregation, a key pathological feature of Parkinson's disease (Science Translational Medicine, 2023). These compounds demonstrated blood-brain barrier permeability and neuroprotective effects in animal models, suggesting potential for clinical translation.

From a synthetic chemistry perspective, recent advances in green chemistry approaches have improved the production of 3-Aminothiophene-2-carbaldehyde. A 2024 study in Green Chemistry reported a novel biocatalytic route using engineered aminotransferases that achieves 85% yield with excellent enantioselectivity, addressing previous challenges in sustainable production of this important building block.

In conclusion, 3-Aminothiophene-2-carbaldehyde (CAS: 56489-01-1) continues to be a molecule of significant interest across multiple therapeutic areas. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions it as a valuable scaffold for future drug discovery efforts. Ongoing research is expected to further expand its applications in targeted therapies and precision medicine approaches.

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(CAS:56489-01-1)3-Aminothiophene-2-carbaldehyde
A869931
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):541.0/271.0/162.0
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